2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one is a complex organic compound with the chemical formula and a molecular weight of approximately 251.09 g/mol. This compound features a bicyclic structure, which is characteristic of many biologically active molecules, and includes a bromine atom and a fluoromethyl group, contributing to its unique properties and potential reactivity. The compound is identified by the CAS number 2763750-95-2, and its structural representation can be denoted using SMILES notation as O=C(CBr)C12CCC(CF)(C1)OC2 .
The reactivity of 2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one can be explored through various chemical transformations typical for halogenated compounds. Notably, the bromine atom can participate in nucleophilic substitution reactions, which may lead to the formation of various derivatives depending on the nucleophile used. Furthermore, the carbonyl group in the ethanone moiety can undergo typical carbonyl reactions such as nucleophilic addition or condensation reactions, making it versatile in synthetic organic chemistry.
While specific biological activity data for 2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one is limited, compounds with similar bicyclic structures often exhibit significant pharmacological properties. Many bicyclic compounds have been studied for their potential as analgesics, anti-inflammatory agents, and in other therapeutic areas due to their ability to interact with biological targets effectively.
The synthesis of 2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one may involve several steps starting from simpler precursors. A common approach could include:
Due to the complexity of the compound, detailed protocols would typically be found in specialized organic synthesis literature.
The unique structure of 2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one suggests potential applications in medicinal chemistry as a precursor for drug development or as a building block for more complex organic molecules. Its reactivity profile makes it suitable for use in synthetic pathways aimed at creating novel therapeutic agents.
Interaction studies involving 2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one would focus on its binding affinity to various biological targets, potentially including enzymes or receptors relevant to its proposed therapeutic applications. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one, highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 2-Bromo-1-(4-fluorophenyl)ethanone | 40329-2 | 1.00 |
| 2-Bromo-1-(2-fluorophenyl)ethanone | 65515-2 | 0.90 |
| 3-Bromo-D-camphor | 10293-06-8 | 0.85 |
| 4-Fluoro-D-camphor | N/A | 0.84 |
| 3-Bromocamphor | N/A | 0.82 |